molecular formula C7H10N2S B6331759 2-ethylsulfanylpyridin-4-amine CAS No. 1251246-42-0

2-ethylsulfanylpyridin-4-amine

Cat. No.: B6331759
CAS No.: 1251246-42-0
M. Wt: 154.24 g/mol
InChI Key: XNWVUYBGFGDAKN-UHFFFAOYSA-N
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Description

2-Ethylsulfanylpyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the pyridine ring at the 2-position and an amine group at the 4-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the direct alkylation of 2-mercaptopyridine with ethyl iodide in the presence of a base. This method also requires an aprotic solvent and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

2-Ethylsulfanylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethylsulfanylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-Ethylsulfanylpyridin-4-amine can be compared with other pyridine derivatives such as:

    2-Methylsulfanylpyridin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylsulfanylpyridine: Lacks the amine group at the 4-position.

    4-Aminopyridine: Lacks the ethylsulfanyl group at the 2-position.

The uniqueness of this compound lies in the combination of the ethylsulfanyl and amine groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVUYBGFGDAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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